Cas no 1213069-83-0 ((1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine)

(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE
- (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
- Benzenemethanamine, 3-chloro-4-methoxy-α-methyl-, (αS)-
- AKOS017365649
- SCHEMBL14239938
- EN300-1967283
- (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
- 1213069-83-0
- CS-0305929
-
- MDL: MFCD08057385
- インチ: 1S/C9H12ClNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
- InChIKey: AIHHKMVVBSJNNK-LURJTMIESA-N
- SMILES: N[C@H](C1=CC=C(OC)C(Cl)=C1)C
計算された属性
- 精确分子量: 185.0607417g/mol
- 同位素质量: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 1.141±0.06 g/cm3(Predicted)
- Boiling Point: 267.1±30.0 °C(Predicted)
- 酸度系数(pKa): 8.98±0.10(Predicted)
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967283-1.0g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1967283-2.5g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1967283-10.0g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1967283-0.05g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 0.05g |
$647.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D577106-1g |
(1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE |
1213069-83-0 | 97% | 1g |
$675 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376599-50mg |
(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 98% | 50mg |
¥26535.00 | 2024-08-09 | |
eNovation Chemicals LLC | D577106-1g |
(1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE |
1213069-83-0 | 97% | 1g |
$675 | 2025-02-28 | |
Enamine | EN300-1967283-0.25g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1967283-0.5g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1967283-0.1g |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine |
1213069-83-0 | 0.1g |
$678.0 | 2023-09-16 |
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amineに関する追加情報
Introduction to (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine (CAS No. 1213069-83-0)
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine, also known by its CAS registry number 1213069-83-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of secondary amines, characterized by the presence of an amine functional group (-NH-) attached to a chiral carbon atom. The molecule's structure consists of a phenyl ring substituted with chlorine and methoxy groups, making it a valuable substrate for various chemical reactions and biological studies.
The synthesis of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine involves a multi-step process, often starting with the preparation of the corresponding chloromethyl ether derivative. Recent advancements in asymmetric synthesis have enabled the efficient enantioselective preparation of this compound, which is crucial for its application in chiral drug design. The use of organocatalysts and transition metal-catalyzed reactions has significantly improved the yield and stereochemical control in its synthesis.
One of the most notable applications of this compound is in the field of medicinal chemistry. (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine has been extensively studied as a potential lead compound for the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and ion channels, making it a versatile tool in drug discovery.
Recent research has highlighted the role of this compound in modulating cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. The presence of the methoxy group on the phenyl ring contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets. Additionally, the chlorine substituent plays a critical role in modulating the electronic properties of the molecule, influencing its binding affinity and selectivity.
The chirality of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine is another key feature that has drawn attention from researchers. The (S)-configuration imparts distinct pharmacokinetic and pharmacodynamic properties compared to its (R)-counterpart. This stereochemical distinction is essential in drug development, as it can significantly impact efficacy and safety profiles.
In terms of industrial applications, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity towards various electrophiles and nucleophiles makes it a valuable building block in organic synthesis. Recent advancements in continuous flow chemistry have further enhanced its scalability, making it more accessible for large-scale production.
From an environmental perspective, understanding the fate and toxicity of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine is crucial for its safe handling and disposal. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its environmental footprint. However, further research is needed to fully characterize its ecological impact.
In conclusion, (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine (CAS No. 1213069-83
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